molecular formula C8H15NO B6234625 2-azaspiro[4.4]nonan-4-ol CAS No. 1781297-17-3

2-azaspiro[4.4]nonan-4-ol

Cat. No. B6234625
CAS RN: 1781297-17-3
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azaspiro[4.4]nonan-4-ol is a chemical compound with the molecular formula C8H15NO . It is a member of the azaspiro compound family, which are characterized by their spirocyclic structure . The compound has a molecular weight of 177.67 .


Synthesis Analysis

The synthesis of 2-azaspiro compounds has been explored in various studies . One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .


Molecular Structure Analysis

The molecular structure of 2-azaspiro[4.4]nonan-4-ol is characterized by a spirocyclic structure . The InChI code for the compound is 1S/C8H15NO.ClH/c10-7-1-2-8(5-7)3-4-9-6-8;/h7,9-10H,1-6H2;1H .


Physical And Chemical Properties Analysis

2-azaspiro[4.4]nonan-4-ol has a density of 1.0±0.1 g/cm3, a boiling point of 182.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 38.7±0.4 cm3 and a polarizability of 15.3±0.5 10-24 cm3 .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azaspiro[4.4]nonan-4-ol involves the cyclization of a precursor compound containing a primary amine and a ketone functional group.", "Starting Materials": [ "Cyclohexanone", "1,6-diaminohexane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Reductive amination of cyclohexanone with 1,6-diaminohexane using sodium borohydride as a reducing agent to form the intermediate 2-amino-4-cyclohexylbutan-1-ol.", "2. Cyclization of the intermediate with hydrochloric acid in methanol to form the spirocyclic compound 2-azaspiro[4.4]nonan-4-ol.", "3. Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "4. Purification of the product by recrystallization from ethanol or acetone." ] }

CAS RN

1781297-17-3

Product Name

2-azaspiro[4.4]nonan-4-ol

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.